molecular formula C6H9N5O2 B15363166 4-N,4-N-dimethyl-5-nitropyrimidine-2,4-diamine CAS No. 4466-72-2

4-N,4-N-dimethyl-5-nitropyrimidine-2,4-diamine

Cat. No.: B15363166
CAS No.: 4466-72-2
M. Wt: 183.17 g/mol
InChI Key: BKTUZDRTDJEFOG-UHFFFAOYSA-N
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Description

4-N,4-N-Dimethyl-5-nitropyrimidine-2,4-diamine is a chemical compound with the molecular formula C6H9N5O2. It is characterized by a pyrimidine ring substituted with nitro and dimethylamino groups at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-N,4-N-dimethyl-5-nitropyrimidine-2,4-diamine typically involves the nitration of 4-N,4-N-dimethylpyrimidine-2,4-diamine. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the compound is produced through a controlled nitration process, ensuring high purity and yield. The process involves large-scale reactors and continuous monitoring to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-N,4-N-Dimethyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of pyrimidine derivatives with additional oxygen-containing functional groups.

  • Reduction: Reduction typically results in the formation of amines with reduced nitro groups.

  • Substitution: Substitution reactions can yield a variety of substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-N,4-N-Dimethyl-5-nitropyrimidine-2,4-diamine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to understand the interactions of pyrimidine derivatives with biological molecules.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-N,4-N-dimethyl-5-nitropyrimidine-2,4-diamine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The dimethylamino groups can enhance the compound's solubility and reactivity, making it more effective in various applications.

Comparison with Similar Compounds

  • 5-Nitro-2,4-diaminopyrimidine

  • 2,4-Diamino-5-nitropyrimidine

  • 4-Nitro-2,4-diaminopyrimidine

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Properties

CAS No.

4466-72-2

Molecular Formula

C6H9N5O2

Molecular Weight

183.17 g/mol

IUPAC Name

4-N,4-N-dimethyl-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C6H9N5O2/c1-10(2)5-4(11(12)13)3-8-6(7)9-5/h3H,1-2H3,(H2,7,8,9)

InChI Key

BKTUZDRTDJEFOG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1[N+](=O)[O-])N

Origin of Product

United States

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